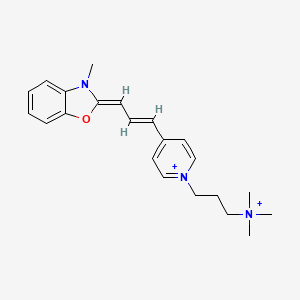

Po-Pro-3(2+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

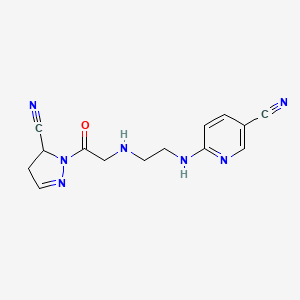

Po-Pro-3(2+) is an unsymmetrical C3 cyanine dye having 1,3-benzoxazol-2-yl and pyridinium-4-yl substituents at each end. It has a role as a fluorochrome. It is a pyridinium ion, a benzoxazolium ion, a quaternary ammonium ion and a cyanine dye.

Scientific Research Applications

Involvement in Invertebrate Defense Systems

Phenoloxidase (PO) Role in Drosophila : PO is a melanin-forming enzyme critical in invertebrates' host defense. Pro-PO, its zymogen form, has three isoforms in the Drosophila genome. Pro-PO3, in particular, is enzymatically active in its zymogen form, distinct from Pro-PO1 and 2. It plays a major role in lamellocyte-mediated spontaneous melanization processes (Nam, Jang, Asano, & Lee, 2008).

Mosquito Morphogenesis : Armigeres subalbatus prophenoloxidase III (As-pro-PO III) appears to be involved in mosquito morphogenesis. Changes in expression levels of As-pro-PO III in various developmental stages, particularly in pupae, suggest its association with morphogenesis (Tsao, Lin, Christensen, & Chen, 2009).

Biomedical and Pharmaceutical Research

Nonviral Gene Delivery Systems : A study on the characterization of non-viral gene delivery systems used various nucleic acid stains, including PO-Pro-3, for fluorescence spectroscopy. This application is significant for biophysical characterization of DNA-condensation in gene therapy research (Welz & Fahr, 2001).

Glycopeptide Transporters in Nutrition : Research into the transport mechanisms of glycopeptides, such as Pro-Hyp-CONH-GlcN (POGlcN), employed fluorescence spectroscopy techniques, potentially involving compounds like PO-Pro-3. This study aids in understanding how specific glycopeptides are transported across intestinal barriers (Feng & Betti, 2017).

Understanding Enzyme Functions

- Prolyl Oligopeptidase (PO) Functions : Investigations into the physiological role of PO, an intracellular, cytoplasmatic oligopeptidase, utilized various analytical techniques. Understanding the function of such enzymes, potentially involving PO-Pro-3(2+), is crucial in neurobiology and clinical studies (Brandt, Scharpe, & Lambeir, 2007).

Molecular and Genetic Research

- Point of Care Testing (PoC) in Genetics : PCR technologies, crucial for Point of Care testing, involve various molecular assays where compounds like Po-Pro-3(2+) could be used for nucleic acid staining and analysis (Petralia & Conoci, 2017).

Disease and Pathogen Research

Mosquito Immune Response : Research on mosquito phenoloxidases, like As-pro-PO V, revealed its role in immune responses and egg chorion melanization, essential for understanding disease vectors (Tsao et al., 2015).

Cancer Therapeutics : The development of PROTACs, a cancer therapeutic strategy, involves the degradation of proteins of interest (POI). Studies on these chimeras potentially involve compounds like Po-Pro-3(2+) for molecular binding and degradation analysis (Beveridge et al., 2020).

Properties

Molecular Formula |

C22H29N3O+2 |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium |

InChI |

InChI=1S/C22H29N3O/c1-23-20-10-5-6-11-21(20)26-22(23)12-7-9-19-13-16-24(17-14-19)15-8-18-25(2,3)4/h5-7,9-14,16-17H,8,15,18H2,1-4H3/q+2 |

InChI Key |

IRNFZNDMEONWJL-UHFFFAOYSA-N |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

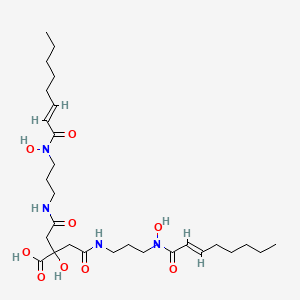

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(12,14-dimethylhexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1251235.png)

![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1251246.png)

![[(1R,3S,7R,8R,9Z)-10-(hydroxymethyl)-1-methyl-6-methylidene-5,13-dioxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-9,11-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B1251254.png)